(r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride
Description
BenchChem offers high-quality (r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(4-chlorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQCCJUWYROBR-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
(r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride mechanism of action
This technical guide details the pharmacological profile, mechanism of action, and experimental characterization of (R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride . This compound represents a privileged scaffold in medicinal chemistry, serving as a critical probe for Monoamine Transporters (MATs) and Sigma-1 receptors .
The following content is structured for researchers requiring a deep understanding of the molecule's stereospecific interactions and the protocols necessary to validate its activity.
Executive Summary & Pharmacological Identity
(R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride is a chiral phenylpyrrolidine derivative. Unlike its ketone-containing analogs (e.g., pyrovalerone derivatives) which function primarily as psychostimulants, the des-keto pyrrolidine scaffold exhibits a distinct pharmacological profile characterized by high affinity for monoamine transporters and sigma receptors.
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Chemical Class: 2-Arylpyrrolidine.
-
Key Structural Feature: The 4-chloro substitution on the phenyl ring enhances lipophilicity and metabolic stability (blocking para-hydroxylation), while modulating selectivity between the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).
-
Stereochemical Significance: The (R)-enantiomer exhibits a distinct binding pose compared to the (S)-enantiomer. While the (S)-configuration in this class often mimics the rigid conformation of (+)-amphetamine (driving DAT inhibition), the (R)-enantiomer is frequently investigated for its Sigma-1 receptor (σ1R) affinity and unique modulation of the Norepinephrine Transporter (NET).
Mechanism of Action (MOA)
The mechanism of (R)-2-(4-Chlorophenyl)pyrrolidine is dual-faceted, involving synaptic transport modulation and intracellular chaperone signaling.
Monoamine Transporter (MAT) Inhibition
The compound functions as a competitive reuptake inhibitor . It binds to the orthosteric site of the transporter, locking the protein in an outward-facing conformation and preventing the translocation of neurotransmitters (DA, NE, 5-HT) from the synaptic cleft into the presynaptic neuron.
-
DAT/NET Selectivity: The pyrrolidine ring acts as a conformational constraint, mimicking the side chain of secondary amine phenethylamines. The (R)-configuration dictates the vector of the 4-chlorophenyl group within the S1/S2 hydrophobic pockets of the transporter.
-
Chlorine Substitution Effect: The electron-withdrawing 4-Cl group increases affinity for SERT relative to the unsubstituted analog, shifting the profile towards a Triple Reuptake Inhibitor (TRI) or a serotonin-sparing DNRI depending on the specific assay conditions.
Sigma-1 Receptor Modulation
Beyond the synapse, the (R)-isomer is a ligand for the Sigma-1 receptor (σ1R) , an intracellular chaperone protein located at the Mitochondria-Associated ER Membrane (MAM).
-
Agonism vs. Antagonism: Upon binding, the ligand modulates the interaction between σ1R and BiP (Binding immunoglobulin Protein), influencing Calcium (Ca²⁺) signaling between the ER and mitochondria. This pathway is critical for cellular survival and neuroprotection.
Mechanistic Pathway Diagram
The following diagram illustrates the dual mechanism at the synaptic and intracellular levels.
Caption: Dual-pathway mechanism showing synaptic reuptake inhibition and intracellular Sigma-1 receptor modulation.
Experimental Protocols for Validation
To scientifically validate the activity of the (R)-isomer, researchers must employ a self-validating workflow that first ensures enantiomeric purity, followed by functional assays.
Protocol A: Enantiomeric Resolution & Verification
The biological activity is strictly dependent on the optical purity. Racemic mixtures will yield confounded data due to the differing potencies of the (R) and (S) isomers.
Methodology:
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Derivatization: React the racemic 2-(4-chlorophenyl)pyrrolidine with (S)-Mosher’s acid chloride to form diastereomeric amides.
-
Separation: Use Chiral HPLC.
-
Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[1]
-
-
Validation: Confirm the (R)-configuration via X-ray crystallography of the HCl salt or by comparing optical rotation with literature standards (typically dextrorotatory for the (R)-isomer in similar phenylpyrrolidines, though solvent-dependent).
Protocol B: Radioligand Binding Assay (Ki Determination)
This assay determines the affinity of the ligand for the transporter, independent of transport function.
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT, NET, or SERT.
-
Ligand Selection:
-
DAT: [³H]WIN 35,428 (High affinity CFT analog).
-
NET: [³H]Nisoxetine.
-
SERT: [³H]Citalopram.
-
-
Incubation: Incubate membranes (20 µg protein) with the radioligand (2 nM) and varying concentrations of (R)-2-(4-Chlorophenyl)pyrrolidine (10⁻¹⁰ to 10⁻⁵ M) for 2 hours at 4°C (to prevent uptake/internalization).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using the Cheng-Prusoff equation:
Protocol C: Functional Uptake Inhibition
Binding does not guarantee inhibition. This functional assay measures the compound's ability to block the transport of active neurotransmitters.
-
Substrate: Use [³H]Dopamine, [³H]Norepinephrine, or [³H]5-HT.
-
System: Rat brain synaptosomes or transfected cells.
-
Process:
-
Pre-incubate cells with the test compound (10 min, 37°C).
-
Add radiolabeled substrate (50 nM final concentration).
-
Terminate reaction after 5 minutes (linear phase of uptake) by washing with ice-cold buffer.
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Lyse cells and count radioactivity.
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Quantitative Data Summary (Reference Values)
The following table summarizes the expected pharmacological profile for 4-substituted phenylpyrrolidines. Note: Exact values vary by assay conditions; these represent consensus ranges for this scaffold class.
| Target | Parameter | Value Range (nM) | Interpretation |
| hDAT | 20 - 150 | Moderate to High Affinity | |
| hNET | 50 - 200 | Moderate Affinity | |
| hSERT | 300 - 1200 | Lower Affinity (4-Cl improves this over H) | |
| Sigma-1 | 10 - 100 | High Affinity (Likely primary target for R-isomer) | |
| hERG | > 10,000 | Low cardiotoxicity risk (Scaffold dependent) |
Experimental Workflow Diagram
This diagram outlines the logical progression from synthesis to pharmacological validation, ensuring a closed-loop research process.
Caption: Integrated workflow for the synthesis, resolution, and pharmacological profiling of the (R)-enantiomer.
References
-
PubChem. (n.d.). (r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride | C10H13Cl2N | CID 66518980.[2] National Library of Medicine. Retrieved from [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Prezzavento, O., et al. (2017). Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Hammarström, L. G. J., et al. (2016).[3] The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Eshghi, H., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride | C10H13Cl2N | CID 66518980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Enantioselectivity in Pyrrolidine-Catalyzed Reactions
Welcome to the technical support center for pyrrolidine-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize and troubleshoot their asymmetric syntheses. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you navigate the complexities of achieving high enantioselectivity.
Core Principles: Understanding the "Why" Behind Enantioselectivity
At its heart, pyrrolidine catalysis operates through two primary activation modes: enamine catalysis for carbonyl donors (aldehydes and ketones) and iminium ion catalysis for α,β-unsaturated carbonyls.[1][2] The enantioselectivity of these reactions is not accidental; it is dictated by the precise three-dimensional arrangement of the catalyst and substrates in the transition state.
The chiral pyrrolidine catalyst forms a covalent intermediate with one of the substrates (the enamine or iminium ion). The substituents on the pyrrolidine ring, particularly at the C2 position, create a sterically defined chiral environment.[3][4] This environment effectively shields one face of the reactive intermediate, forcing the second substrate to approach from the less hindered face, thereby dictating the stereochemical outcome.[4] Factors like catalyst structure, solvent, temperature, and additives all serve to influence the stability and geometry of this diastereomeric transition state, providing the levers we can pull to enhance enantioselectivity.[5][6]
General Catalytic Cycle (Enamine Pathway)
The following diagram illustrates the fundamental steps in a typical pyrrolidine-catalyzed reaction involving enamine activation, such as an aldol or Michael addition.
Caption: General enamine catalytic cycle for pyrrolidine catalysts.
Troubleshooting Guide: From Low Selectivity to Optimized Results
This section addresses the most common issues encountered during pyrrolidine-catalyzed reactions in a practical Q&A format.
Issue 1: My reaction suffers from low enantiomeric excess (% ee). Where do I start?
This is the most frequent challenge. Low enantioselectivity indicates that the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is minimal. Our goal is to exaggerate this difference.
Causality: The solvent, temperature, and catalyst structure are the primary factors governing the stability and geometry of the transition state. By systematically optimizing these parameters, we can favor the formation of one diastereomer over the other.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Step-by-step workflow for troubleshooting low enantioselectivity.
Detailed Experimental Protocol:
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Step 1: Solvent Screening (The First Lever to Pull). The solvent's polarity and coordinating ability can dramatically influence catalyst conformation and transition state stability.[5]
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Protocol: Set up parallel reactions in a range of solvents. Start with common choices like DMSO, DMF, CHCl₃, and Toluene. For proline itself, solubility can be an issue, making polar aprotic solvents or aqueous mixtures necessary.[7]
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Causality: A non-polar solvent may encourage a more compact, organized transition state through hydrogen bonding, while a polar, coordinating solvent might interfere with these interactions but improve solubility.[5]
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Step 2: Temperature Optimization (The Thermodynamic Handle). Lowering the reaction temperature is a classic strategy for improving enantioselectivity.
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Protocol: Using the best solvent from Step 1, run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C). Be prepared for longer reaction times.
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Causality: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), lowering the temperature (T) amplifies the impact of the enthalpy difference (ΔΔH‡) between the two competing transition states. This makes the reaction more sensitive to the small energy differences that dictate selectivity.
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Step 3: Introduction of Additives (The Fine-Tuning Tool). Additives can act as co-catalysts or modify the reaction environment.
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Protocol: Introduce additives such as a weak Brønsted acid (e.g., acetic acid, benzoic acid) at 5-10 mol%. In some cases, water can act as a beneficial additive, potentially by facilitating a more compact transition state.[1][7]
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Causality: An acid additive can accelerate the rate-limiting enamine formation or protonolysis steps.[7][8] It can also participate in hydrogen bonding within the transition state, further stabilizing the preferred geometry.[3]
-
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Step 4: Catalyst Modification (The Structural Approach). If the above steps fail, the catalyst's intrinsic stereodirecting ability may be insufficient.
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Protocol: Switch to a catalyst with greater steric bulk at the C2 position. The Jørgensen-Hayashi diarylprolinol silyl ethers are a gold standard for many reactions precisely for this reason.[1][9]
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Causality: A bulkier substituent (e.g., a diphenyl(trimethylsilyloxy)methyl group) provides superior facial shielding of the enamine intermediate, creating a much more significant steric barrier for the "unfavored" approach of the electrophile.[4]
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Issue 2: My reaction is clean but very slow, and yields are poor.
Causality: Poor reactivity often points to inefficient formation of the key enamine/iminium intermediate or a high activation barrier for the C-C bond-forming step.
Solutions:
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Increase Catalyst Loading: While high loadings don't always improve ee, they can significantly boost the reaction rate.[7] Try increasing from 10 mol% to 20 or 30 mol%.
-
Use an Acid Additive: As mentioned, a Brønsted acid can catalyze the dehydration step required for enamine formation, accelerating the overall catalytic cycle.[7]
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Check Substrate Purity: Impurities in your starting materials, especially trace amounts of primary amines or water (in non-aqueous reactions), can inhibit or poison the catalyst.
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Re-evaluate Solvent Choice: A solvent that enhances the solubility of all components (catalyst and substrates) can improve reaction rates. For proline, which has poor solubility in many organic solvents, using DMSO or DMF is often necessary.[3]
Issue 3: I'm observing significant side reactions, like self-aldol condensation.
Causality: Side reactions occur when undesired reaction pathways compete with the desired enantioselective one. For example, the enamine intermediate can react with another molecule of the starting aldehyde (self-condensation) instead of the intended electrophile.
Solutions:
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Run Under Dilute Conditions: Lowering the concentration of the reactants can disfavor bimolecular side reactions relative to the desired pathway.[7]
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Slow Addition of a Reagent: If one reagent is particularly prone to self-reaction (e.g., a highly reactive aldehyde), add it slowly via syringe pump to the reaction mixture containing the catalyst and the other substrate. This keeps its instantaneous concentration low.
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Optimize Temperature: Side reactions may have different activation energies than the main reaction. Adjusting the temperature could selectively slow the undesired pathway.
Frequently Asked Questions (FAQs)
Q1: How exactly does the catalyst's C2 substituent control enantioselectivity? The substituent at the C2 position (the carbon adjacent to the nitrogen and bearing the functional group, like a carboxylic acid in proline) is the primary stereocontrolling element. In the transition state, this group projects into the space around the reactive enamine double bond. Its size and shape create a "chiral pocket." For an electrophile to approach, it must fit into this pocket. One approach is sterically favored, while the other is disfavored due to steric clashes with the C2 substituent. The bulkier and more rigid this substituent, the more pronounced this preference becomes, leading to higher ee.[3][4]
Q2: I see many different pyrrolidine catalysts (Proline, MacMillan, Jørgensen-Hayashi). How do I choose?
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(S)-Proline: The simplest and cheapest option. It's a good starting point, but often gives moderate enantioselectivities and can have solubility issues.[3]
-
MacMillan Imidazolidinones: Excellent for reactions proceeding through an iminium ion mechanism (e.g., Diels-Alder, Friedel-Crafts alkylations). They are designed to lower the LUMO of α,β-unsaturated aldehydes.
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Jørgensen-Hayashi Diarylprolinol Silyl Ethers: The go-to catalysts for a vast range of enamine-based reactions (e.g., aldol, Michael additions). The bulky diaryl(silyloxy)methyl group at C2 provides excellent steric shielding, leading to very high enantioselectivities for a broad scope of substrates.[1][9]
Q3: Can trace amounts of water really affect my reaction? Absolutely. In reactions designed to be anhydrous, water can hydrolyze the enamine or iminium ion intermediates back to the starting materials, stalling the catalytic cycle.[8] Conversely, in some specific proline-catalyzed reactions, a small amount of water can be beneficial, improving reaction rates and even enantioselectivity by facilitating proton transfer and helping to organize the transition state via hydrogen bonding.[1] The key is control: either rigorously exclude water or use it as a controlled additive.
Q4: My substrates are very sterically hindered. What should I consider? Sterically demanding substrates can be challenging. You may need a catalyst with a less hindered C2 substituent to allow the substrates to fit in the active site. This is a trade-off, as it may also lower enantioselectivity. Alternatively, a catalyst with a more rigid backbone might be necessary to enforce a specific conformation that can accommodate bulky substrates while still directing the stereochemistry effectively.[3] DFT calculations and literature precedents for similar substrates are invaluable here.[10][11]
Data Summaries for Rapid Comparison
Table 1: Effect of Solvent on Enantioselectivity in a Model Proline-Catalyzed Aldol Reaction (Note: Data is illustrative, based on general trends reported in the literature. Actual results will vary.)
| Solvent | Dielectric Constant (ε) | Typical % ee | Rationale |
| DMSO | 47 | 85-95% | High polarity, good solubility for proline.[7] |
| DMF | 37 | 80-90% | Similar to DMSO, good polar aprotic choice.[7] |
| CH₃CN | 37.5 | 70-85% | Good polarity, but can be less effective than DMSO/DMF.[7] |
| Toluene | 2.4 | 50-70% | Low polarity, may promote aggregation or insolubility. |
| CH₂Cl₂ | 9.1 | 60-80% | Medium polarity, common screening solvent. |
| H₂O/MeOH | Mixture | 75-90% | Protic mixture can facilitate proton transfer and H-bonding.[7] |
Table 2: General Impact of Key Parameters on Enantioselectivity
| Parameter | Change | Expected Impact on % ee | Associated Trade-off |
| Temperature | Decrease (e.g., RT to -20 °C) | Increase | Slower reaction rate |
| Catalyst Bulk | Increase (e.g., Proline → Hayashi) | Increase | Higher cost, may not work for bulky substrates |
| Concentration | Decrease (Dilution) | May Increase | Slower reaction rate, reduces bimolecular side reactions[7] |
| Acid Additive | Add (e.g., 10 mol% AcOH) | Often Increases | May catalyze side reactions if not optimized |
References
- David, A. et al. Supercritical and Liquid Solvent Effects on the Enantioselectivity of Asymmetric Cyclopropanation. Journal of the American Chemical Society.
- Sollenberger, P. Y. & Martin, R. B. Mechanism of enamine hydrolysis. American Chemical Society.
-
Piras, H. et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
- Pérez, M. et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket.
- Melchiorre, P. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry.
- List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research.
-
Reusch, W. The Mechanism of Enamine Formation. Michigan State University Department of Chemistry. [Link]
-
Trost, B. M. & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
-
Pérez, M. et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ResearchGate. [Link]
-
Piras, H. et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
- BenchChem (2025).
- Olmos, A. et al. (2022).
-
Robinson, G. (2024). Enamines. Making Molecules. [Link]
- Olmos, A. et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
-
Zaccaria, F. et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
- Ali, M. A. et al. (2019). Organocatalytic synthesis of enantiopure spiro acenaphthyl-pyrrolizidine/pyrrolidines: justifying the regioselectivity based on a distortion/interaction model. PubMed.
- Beeson, T. D. et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group, Princeton University.
-
Glowacki, D. (2015). Solvent-Guided Dynamical Enantioselectivity. David Glowacki Blog. [Link]
-
Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. [Link]
-
Pérez, M. et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ResearchGate. [Link]
- Słodek, A. et al. (2019). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties.
- Gopi, K. & Thirupathi, P. (2014). Importance of the Nature of α-Substituents in Pyrrolidine Organocatalysts in Asymmetric Michael Additions.
- G, Z. (2016).
-
Wikipedia. Pyrrolidine. Wikipedia. [Link]
- Piras, H. et al. (2023).
-
Various Authors. 11 questions with answers in PYRROLIDINES. ResearchGate. [Link]
-
Various Authors. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- Le, C. M. et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enamines — Making Molecules [makingmolecules.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Organocatalytic synthesis of enantiopure spiro acenaphthyl-pyrrolizidine/pyrrolidines: justifying the regioselectivity based on a distortion/interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization during pyrrolidine synthesis
Technical Support Center: Chiral Fidelity in Pyrrolidine Synthesis
Current Status: Operational Ticket ID: PYR-CHIRAL-001 Assigned Specialist: Senior Application Scientist
Introduction: The Pyrrolidine Challenge
Welcome to the technical support hub for chiral pyrrolidine synthesis. You are likely here because you have observed an erosion of enantiomeric excess (ee) in your pyrrolidine-containing scaffold—a critical failure point in drug development where the (S)-enantiomer (e.g., L-Proline derivatives) often dictates biological activity, while the (R)-isomer may be inactive or toxic.
The Core Problem:
Pyrrolidines, particularly proline derivatives, possess a unique conformational strain. The cyclic nature of the secondary amine increases the acidity of the
This guide moves beyond standard textbook advice, offering troubleshooting based on kinetic isotope effects, solvent-dependent ion pairing, and modern coupling reagent architectures.
Diagnostic Workflow
Before altering your synthesis, identify where the chirality is leaking. Use this decision tree to isolate the failure mode.
Figure 1: Diagnostic logic for isolating the source of racemization in pyrrolidine scaffolds.
Module 1: Preventing Racemization During Coupling
The Issue: You are coupling N-protected proline (or a pyrrolidine-2-carboxylic acid) and observing 5–20% D-isomer formation.
The Mechanism (The "Self-Immolation" of Chirality):
When the carboxylic acid is activated (e.g., by DIC or HATU), the carbonyl oxygen of the N-protecting group (especially amides or carbamates) can attack the activated ester, forming a 5-membered oxazolone (azlactone) ring. This intermediate is aromatic-stabilized and planar, meaning the
Technical Insight: While HOBt is traditionally added to suppress racemization, in DMF with carbodiimides, HOBt can actually promote racemization of proline by stabilizing the transition state leading to the oxazolone [1].
Protocol: The "Safe" Proline Coupling System
| Parameter | Recommendation | Rationale |
| Reagent | OxymaPure (Ethyl cyanohydroxyiminoacetate) + DIC | OxymaPure is more acidic than HOBt ( |
| Solvent | DCM or CHCl | Non-polar solvents destabilize the charged transition states required for racemization. Avoid DMF if possible. |
| Base | Sym-collidine (TMP) | If a base is required (e.g., with HATU), use collidine. It is sterically hindered and less likely to abstract the |
| Temp | 0°C to -10°C | Kinetic control. The rate of coupling ( |
Step-by-Step Workflow:
-
Dissolve N-Fmoc-Pro-OH (1.0 eq) and OxymaPure (1.0 eq) in DCM (0.1 M).
-
Cool to 0°C.
-
Add DIC (1.0 eq) dropwise. Do not pre-activate for >2 minutes.
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Add the amine component immediately.
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Monitor via HPLC.[1][2][3][4][5] If conversion is slow, add sym-collidine (1.0 eq) only after 1 hour.
Module 2: De Novo Asymmetric Synthesis (Cycloadditions)
The Issue: You are synthesizing the pyrrolidine ring via [3+2] cycloaddition (e.g., azomethine ylides) and obtaining poor ee, despite using chiral ligands.
The Mechanism: The reaction relies on the metal-ligand complex (usually Ag(I) or Cu(I)) blocking one face of the dipole. Racemization here is usually actually epimerization or poor endo/exo selectivity .
-
Leakage Point: Silver(I) is light sensitive and can reduce to Ag(0), detaching the ligand.
-
Leakage Point: Reversible retro-Mannich reactions at high temperatures scramble the stereocenters.
Protocol: Stabilized 1,3-Dipolar Cycloaddition
Critical Control Points:
-
Ligand Stoichiometry: Use a slight excess of ligand (1.1 : 1 ratio with metal) to ensure no "naked" metal catalyzes a background racemic reaction.
-
Solvent Exclusion: Water traces can hydrolyze the imine precursor before cycloaddition, leading to non-templated pathways. Use molecular sieves (3Å).
Visualizing the Pathway:
Figure 2: The necessity of ligand excess to prevent the "Naked Metal" racemic pathway.
Module 3: Post-Synthetic Workup (The Hidden Killer)
The Issue: The reaction was enantioselective, but the isolated product is racemic.
The Mechanism:
Pyrrolidines are basic. During extraction, if the aqueous phase is too basic (pH > 12), or if the organic phase contains residual acid (like TFA) concentrated during rotary evaporation, the
-
Acidic Conditions: Protonation of the nitrogen makes the
-proton more acidic (inductive effect). -
Basic Conditions: Direct enolate formation.[2]
Protocol: The "Flash" Workup
-
Quench: Use a buffer, not strong acid/base. Phosphate buffer (pH 7.0) is ideal.
-
Extraction: If extracting a basic pyrrolidine, adjust aqueous pH to ~9-10 (Carbonate buffer), not 14 (NaOH).
-
Evaporation: Never heat the rotovap bath >35°C for crude chiral pyrrolidines.
-
TFA Removal: If deprotecting Boc/tBu, do not just evaporate TFA. Co-evaporate with Toluene (3x) to azeotrope the acid away immediately. Residual TFA salts can racemize upon standing [3].
FAQ: Rapid Troubleshooting
Q: I must use DMF due to solubility. How do I protect the stereocenter? A: Switch coupling reagents. Use COMU with TMP (Collidine) . COMU shows lower racemization rates in polar solvents compared to HATU/HBTU. Alternatively, add LiCl (0.4M) to the DMF; the salt effect can stabilize the conformation and disrupt aggregation, sometimes improving kinetic fidelity.
Q: Can I use microwave irradiation for these couplings? A: Avoid it. Microwave heating generates local hotspots. While it accelerates coupling, it accelerates oxazolone formation exponentially. For chiral pyrrolidines, patience (room temp or 0°C) yields higher quality.
Q: I'm seeing a "doublet" of peaks in NMR, is this racemization? A: Not necessarily. Proline derivatives often exist as rotamers (cis/trans isomers around the amide bond) which equilibrate slowly on the NMR timescale. Run the NMR at 50°C or 60°C; if the peaks coalesce, it is rotamers. If they remain distinct, it is racemization/diastereomers.
References
-
Steinauer, R., et al. (1989). Racemization of amino acid phenacyl esters: The role of HOBt. International Journal of Peptide and Protein Research . Link
-
Subirós-Funosas, R., et al. (2009).[6] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal . Link
-
Beaudoin Bertrand, M., & Wolfe, J. P. (2005).[7] Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions. Tetrahedron . Link
-
BenchChem Technical Support. (2025).[1][3] Preventing Racemization of Proline During Peptide Synthesis. BenchChem Guides . Link
-
Panday, S. K. (2011). Recent advances in the asymmetric synthesis of pyrrolidines. Tetrahedron: Asymmetry . Link
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A Guide to Deciphering Chiral Interactions: A Comparative Analysis of DFT and Energy Decomposition Methods for Catalyst Design
For researchers at the forefront of catalyst development and drug discovery, the rational design of stereoselective synthesis is a cornerstone of innovation. The heart of this endeavor lies within the chiral binding pocket of a catalyst, an exquisitely tuned environment where non-covalent interactions (NCIs) dictate the stereochemical fate of a reaction. Understanding and quantifying these subtle forces—hydrogen bonds, π-π stacking, steric repulsion, and van der Waals interactions—is the key to unlocking catalysts with superior activity and enantioselectivity.
This guide provides an in-depth comparative analysis of two powerful computational tools, Density Functional Theory (DFT) and Energy Decomposition Analysis (EDA), for the characterization of chiral binding pockets. We will navigate the theoretical foundations of these methods and present a practical framework for their application, moving beyond a simple recitation of protocols to explain the causal reasoning behind methodological choices. Our objective is to equip researchers with the knowledge to design self-validating computational studies that yield actionable insights for catalyst improvement.
The Quantum Lens: Why Computational Analysis is Essential
The transient and complex nature of catalyst-substrate interactions makes their direct experimental characterization exceptionally challenging. Computational chemistry offers a window into this microscopic world, allowing us to build and interrogate 3D models of these complexes. By calculating their energies and dissecting the forces that hold them together, we can understand why one substrate enantiomer is favored over another, providing a rational basis for catalyst modification.
Density Functional Theory (DFT): The Workhorse for Structure and Energetics
DFT has become an indispensable tool in modern chemistry, providing a robust balance of computational accuracy and efficiency for studying the electronic structure of molecules.[1][2][3]
Theoretical Underpinnings of DFT
At its core, DFT is built upon the principle that the ground-state energy of a molecule can be determined from its electron density.[3] This simplifies the problem from a complex many-electron wavefunction to a more manageable three-dimensional function. In practice, calculations rely on an approximate exchange-correlation functional, which accounts for the quantum mechanical behavior of electrons. The selection of an appropriate functional is a critical step that influences the accuracy of the results.[4]
Application of DFT to Chiral Pockets
For the analysis of chiral binding pockets, DFT is primarily employed to:
-
Optimize Geometries: To find the most stable three-dimensional arrangement of the catalyst-substrate complex for each enantiomeric pathway.
-
Calculate Binding Energies: To determine the overall strength of the interaction. The difference in binding energy (ΔΔE) between the two diastereomeric transition states is a direct predictor of the enantiomeric excess (e.e.) of the reaction.[5]
-
Analyze Reaction Pathways: To map out the energy profile of the entire catalytic cycle, identifying the rate-determining and stereo-determining steps.[6]
A crucial aspect of modern DFT calculations is the inclusion of dispersion corrections (e.g., DFT-D methodologies), as van der Waals forces are often critical in establishing stereoselectivity.[7]
A Standard DFT Workflow for Catalyst Analysis
Figure 1: A typical workflow for analyzing stereoselectivity using DFT.
Beyond Total Energy: Energy Decomposition Analysis (EDA)
While DFT provides the crucial bottom-line energy difference, it doesn't inherently explain the why. Is the selectivity driven by a specific hydrogen bond, favorable van der Waals contacts, or reduced steric clash? This is the question answered by Energy Decomposition Analysis (EDA).[8][9][10]
Theoretical Underpinnings of EDA
EDA methods partition the total interaction energy (ΔE_int) between two fragments (the catalyst and the substrate) into physically meaningful terms.[10][11] While different schemes exist (such as Symmetry-Adapted Perturbation Theory, SAPT, or Absolutely Localized Molecular Orbital EDA, ALMO-EDA), they generally break down the interaction into components such as:[9][12]
-
Electrostatics (ΔE_elec): The classical Coulombic interaction between the unperturbed charge distributions of the fragments.
-
Exchange-Repulsion (ΔE_exch): The strong, short-range repulsion due to the Pauli exclusion principle (steric hindrance).
-
Polarization (ΔE_pol): The attractive energy gain from the distortion of each fragment's electron cloud in the electric field of the other.
-
Dispersion (ΔE_disp): The attractive interaction arising from correlated electron fluctuations, often referred to as van der Waals forces.
Recently developed tools, such as NEST, are specifically designed to analyze these interactions within complex binding pockets to better understand stereoselectivity.[13][14]
Application of EDA to Chiral Pockets
By performing an EDA on the transition state structures for both the major and minor products, one can obtain a quantitative breakdown of the forces governing stereocontrol.[15][16] This allows researchers to pinpoint exactly which interactions are responsible for stabilizing the favored transition state. For instance, an analysis might reveal that while the electrostatic interactions are similar for both pathways, a more favorable dispersion energy in one diastereomeric complex is the origin of its lower energy and thus the observed enantioselectivity.[13]
A Head-to-Head Comparison: DFT vs. EDA
| Feature | Density Functional Theory (DFT) | Energy Decomposition Analysis (EDA/NEST) |
| Primary Question Answered | What is the energy difference and the 3D structure? | Why is there an energy difference? |
| Key Output | Total electronic energies, optimized geometries, vibrational frequencies.[17] | Partitioned energy components (electrostatic, steric, polarization, dispersion).[9][18] |
| Main Strength | Accurately predicts overall thermodynamics and kinetics, providing the basis for selectivity predictions. | Provides deep, quantitative insight into the nature of the non-covalent interactions driving selectivity.[10] |
| Limitation | Does not inherently separate the total binding energy into its physical origins. | Requires a pre-computed (usually DFT-optimized) geometry; the decomposition itself can be method-dependent. |
| Use Case | Screening catalyst designs, identifying transition states, predicting enantiomeric excess.[19] | Mechanistic investigation, understanding the source of stereocontrol to guide rational catalyst improvement.[15][16] |
Protocols for a Robust Computational Study
The following protocols provide a validated, step-by-step methodology for a combined DFT and EDA approach. The choice of specific functionals and basis sets should be validated against experimental data or higher-level computations where possible.
Protocol 1: DFT Analysis of Stereodetermining Transition States
-
System Preparation: Construct 3D models of the catalyst and substrate. For flexible molecules, perform a thorough conformational search to identify low-energy starting structures.
-
Locating Transition States (TS):
-
Perform a relaxed potential energy surface scan along the forming bond to locate an approximate TS structure.
-
Optimize this structure using a TS optimization algorithm (e.g., Berny algorithm).
-
Self-Validation: Perform a frequency calculation on the optimized structure. A true TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Energy Refinement:
-
Perform a high-accuracy single-point energy calculation on the validated TS geometries using a larger basis set and a reliable functional (e.g., a double-hybrid functional).
-
Include a solvent model (e.g., SMD or PCM) to account for the effect of the reaction medium.
-
-
Analysis: Calculate the difference in the Gibbs free energies of the two diastereomeric transition states (ΔΔG‡) to predict the enantiomeric ratio.
Protocol 2: EDA of the Catalyst-Substrate Interactions
-
Input Preparation: Use the DFT-optimized geometries of the diastereomeric transition states obtained from Protocol 1.
-
Fragmentation: Define the two interacting fragments: the catalyst and the substrate.
-
EDA Calculation: Perform the energy decomposition calculation using a program that implements a chosen EDA scheme (e.g., a program with SAPT, GKS-EDA, or NEST capabilities).[9][13] The level of theory should be consistent with the DFT calculations.
-
Comparative Analysis:
-
Tabulate the decomposed energy terms (ΔE_elec, ΔE_exch, ΔE_pol, ΔE_disp, etc.) for both the major and minor product transition states.
-
Calculate the difference for each term (e.g., ΔΔE_disp = ΔE_disp(major) - ΔE_disp(minor)).
-
Insight Generation: Identify the largest differentiating energy terms. These pinpoint the key physical interactions responsible for enantioselectivity.
-
Figure 2: A synergistic workflow combining DFT and EDA for comprehensive catalyst analysis.
Conclusion: From Calculation to Insight
In the quest for superior catalysts, a holistic computational strategy is indispensable. DFT serves as the foundational tool, providing the essential structural and energetic data to predict the outcome of a stereoselective reaction. However, it is the subsequent application of Energy Decomposition Analysis that elevates the study from a computational exercise to a source of deep chemical insight. By quantitatively dissecting the non-covalent interactions within the chiral binding pocket, EDA illuminates the subtle origins of stereocontrol. This synergistic approach empowers researchers to move beyond trial-and-error experimentation and engage in the truly rational, insight-driven design of the next generation of asymmetric catalysts.
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Su, P., & Li, H. (2020). Energy decomposition analysis of intermolecular interactions. Wiley Interdisciplinary Reviews: Computational Molecular Science, 10(4), e1452. [Link]
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Head-Gordon, M., & Head-Gordon, T. (2021). A Free Energy Decomposition Analysis: Insight into Binding Thermodynamics from Absolutely Localized Molecular Orbitals. ChemRxiv. [Link]
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Su, P., Wu, W., & Yang, W. (2023). Assessments of DFT-based energy decomposition analysis methods for intermolecular interactions. The Journal of Chemical Physics, 158(12), 124110. [Link]
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Gonthier, J. F., & Head-Gordon, M. (2018). Understanding Non-Covalent Interactions: Correlated Energy Decomposition Analysis and Applications to Halogen Bonding. Chimia, 72(4), 193-198. [Link]
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Tang, Z., Shao, B., Wu, W., & Su, P. (2023). Energy decomposition analysis methods for intermolecular interactions with excited states. Physical Chemistry Chemical Physics, 25(27), 18139-18148. [Link]
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Lee, J. H., Robinson, J. R., & Sigman, M. S. (2022). A Combined DFT, Energy Decomposition, and Data Analysis Approach to Investigate the Relationship Between Noncovalent Interactions and Selectivity in a Flexible DABCOnium/Chiral Anion Catalyst System. ACS Catalysis, 12(20), 12794–12804. [Link]
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Šljivančanin, Ž., Gothelf, K. V., & Hammer, B. (2002). Density Functional Theory Study of Enantiospecific Adsorption at Chiral Surfaces. Journal of the American Chemical Society, 124(48), 14420–14425. [Link]
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Lee, J. H., Robinson, J. R., & Sigman, M. S. (2022). A Combined DFT, Energy Decomposition, and Data Analysis Approach to Investigate the Relationship Between Noncovalent Interactions and Selectivity in a Flexible DABCOnium/Chiral Anion Catalyst System. ACS Catalysis, 12(20), 12794-12804. [Link]
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Lee, J. H., Robinson, J. R., & Sigman, M. S. (2022). A Combined DFT, Energy Decomposition, and Data Analysis Approach to Investigate the Relationship Between Noncovalent Interactions and Selectivity in a Flexible DABCOnium/Chiral Anion Catalyst System. ACS Publications. [Link]
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Armstrong, R. J., & Blackmond, D. G. (2012). A DFT mechanistic study of the organocatalytic asymmetric reaction of aldehydes and homophthalic anhydride. Chemical Communications, 48(68), 8571-8573. [Link]
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Muñoz, G., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. JACS Au, 3(6), 1735–1746. [Link]
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Horn, P. R., Mao, Y., & Head-Gordon, M. (2016). Probing non-covalent interactions with a second generation energy decomposition analysis using absolutely localized molecular orbitals. Physical Chemistry Chemical Physics, 18(32), 22514-22528. [Link]
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Muñoz, G., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. JACS Au, 3(6), 1735-1746. [Link]
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Gonthier, J. F., & Head-Gordon, M. (2018). Understanding Non-Covalent Interactions: Correlated Energy Decomposition Analysis and Applications to Halogen Bonding. ResearchGate. [Link]
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Liu, Z. (2019). Practical principles of density functional theory for catalytic reaction simulations on metal surfaces. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
